Hexahydrodifenidol

Muscarinic receptor pharmacology Autonomic ganglion physiology Receptor subtype selectivity

Hexahydrodifenidol (HHD) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the substituted 1,1-diphenyl-4-piperidino-1-butanol class. It functions as a competitive orthosteric antagonist at all five mAChR subtypes (M1–M5) but exhibits a well-characterized selectivity profile favoring the M1, M3, and M4 subtypes over the M2 subtype, a property that underpins its established role as a pharmacological tool for muscarinic receptor subtype differentiation.

Molecular Formula C21H33NO
Molecular Weight 315.5 g/mol
CAS No. 113010-69-8
Cat. No. B045154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrodifenidol
CAS113010-69-8
Synonymshexahydro-diphenidol
hexahydrodifenidol
hexahydrodiphenidol
Molecular FormulaC21H33NO
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2
InChIKeyILHSFCNKNNNPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrodifenidol (CAS 113010-69-8) for Pharmacological Research: Compound Identity and Core Muscarinic Pharmacology


Hexahydrodifenidol (HHD) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the substituted 1,1-diphenyl-4-piperidino-1-butanol class . It functions as a competitive orthosteric antagonist at all five mAChR subtypes (M1–M5) but exhibits a well-characterized selectivity profile favoring the M1, M3, and M4 subtypes over the M2 subtype, a property that underpins its established role as a pharmacological tool for muscarinic receptor subtype differentiation . Structurally, key features include phenyl, cyclohexyl, hydroxyl, and piperidine moieties, whose individual contributions to binding affinity and selectivity have been systematically dissected .

Why Hexahydrodifenidol Cannot Be Replaced by Generic Muscarinic Antagonists: The Subtype Selectivity Imperative


Generic muscarinic antagonists such as atropine exhibit a flat, non-selective binding profile across M1–M5 receptors, rendering them unable to dissect subtype-specific physiological roles or to minimize off-target effects mediated by undesired subtypes . Even among 'selective' antagonists, the selectivity window is often narrow, tissue-dependent, or confounded by species differences in receptor pharmacology. Hexahydrodifenidol occupies a distinct pharmacological niche: it provides a measurable, quantifiable selectivity gradient (M1 ≈ M3 ≈ M4 > M2) that has been validated across multiple independent assay platforms and tissue preparations, enabling reproducible, interpretable results that a generic anticholinergic cannot deliver .

Hexahydrodifenidol (CAS 113010-69-8): Quantitative Differentiation Evidence for Procurement Decisions


M1 vs. M2 Receptor Selectivity: Hexahydrodifenidol vs. Methoctramine in a Functional Ganglion Model

In the rat superior cervical ganglion, hexahydrodifenidol preferentially antagonized the M1-mediated depolarization (pA2 = 7.5) while showing much weaker blockade of the cardiac-like M2-mediated hyperpolarization (pIC50 = 5.7). This contrasts directly with methoctramine, which displayed the opposite selectivity profile (M1 pA2 = 6.5; M2 pIC50 = 7.4) . The selectivity ratio (M1/M2) for hexahydrodifenidol was therefore greater than that of methoctramine in opposite direction, quantified as a ~63-fold preference for M1 over M2 (ΔpA2/pIC50 = 1.8 log units).

Muscarinic receptor pharmacology Autonomic ganglion physiology Receptor subtype selectivity

Cloned Human Receptor Binding Affinity: Hexahydrodifenidol vs. Pirenzepine Across M1–M5 Subtypes

Against cloned human muscarinic receptors expressed in CHO-K1 cells, hexahydrodifenidol exhibited a rank order of affinity: M1 (pKi = 8.0) ≈ M3 (7.8) > M4 (7.1) ≈ M5 (7.1) > M2 (6.7) . In contrast, pirenzepine shows a distinct profile: M1 (pKi ~8.0) > M4 (~7.5) > M3 (~6.8) > M2 (~6.3) . The critical differentiation is that hexahydrodifenidol maintains higher affinity for M3 and M4 receptors than pirenzepine, making it a more balanced M1/M3/M4 antagonist, while pirenzepine is heavily biased toward M1 and M4. The M3 affinity difference (pKi 7.8 vs. ~6.8) represents a 10-fold selectivity advantage for hexahydrodifenidol.

Recombinant receptor pharmacology Radioligand binding CHO cell expression system

Enantiomer-Dependent Subtype Selectivity: (R)-Hexahydrodifenidol vs. (S)-Hexahydrodifenidol

The muscarinic receptor binding of hexahydrodifenidol is highly stereoselective. (R)-Hexahydrodifenidol (the eutomer) binds with pKi values of 7.9–8.3 at M1, M3, and M4 receptors but only 7.0 at M2 receptors, yielding a ~10-fold selectivity window . The (S)-enantiomer (distomer) is essentially non-selective with pKi values of 5.8–6.1 across all subtypes. The (R)/(S) selectivity ratio is 2.1–2.2 log units (125–160 fold) at M1, M3, and M4 receptors but only 0.9 log units (~8-fold) at M2 receptors. This demonstrates that the desired subtype selectivity is entirely encoded in the (R)-enantiomer; use of racemic material dilutes the effective selectivity by a factor of approximately 2.

Stereochemistry Enantiomer pharmacology Receptor subtype selectivity

Structural Determinants of Affinity: Hexahydrodifenidol vs. Difenidol and Dicyclidol

Systematic replacement of the hydrophobic rings of (R)-hexahydrodifenidol reveals a profound contribution of both the phenyl and cyclohexyl groups to receptor affinity. Removing the cyclohexyl ring (generating difenidol) reduces binding affinity at M1–M4 receptors by 4- to 80-fold; removing the phenyl ring (generating dicyclidol) similarly reduces affinity . Furthermore, the selectivity profiles of difenidol (M1, M3, M4 > M2) and dicyclidol (M1, M4 > M2, M3) differ from that of hexahydrodifenidol (M1, M3, M4 > M2), demonstrating that both hydrophobic groups are required simultaneously to achieve the native HHD selectivity signature. The binding free energy contributions of the phenyl and cyclohexyl groups were shown to be nearly additive for M4 receptors but non-additive for M2 and M3 receptors, indicating subtype-specific binding pocket interactions.

Structure-activity relationship Analog series Molecular pharmacology

Optimal Research and Industrial Application Scenarios for Hexahydrodifenidol (113010-69-8)


Pharmacological Fingerprinting of Novel Muscarinic Ligands in Recombinant Systems

Hexahydrodifenidol serves as a critical reference antagonist for validating the functional expression and pharmacological integrity of cloned M1, M3, and M4 receptors in recombinant cell lines (e.g., CHO-K1, HEK293). Its well-defined pKi profile (M1=8.0, M3=7.8, M4=7.1, M2=6.7) provides a calibration benchmark against which the selectivity of novel ligands can be measured . Procurement of authenticated hexahydrodifenidol with documented enantiomeric purity (preferably (R)-enantiomer) ensures assay reproducibility across laboratories.

In Vitro Tissue Bath Studies for Muscarinic Subtype Dissection in Smooth Muscle and Neuronal Preparations

The functional selectivity of hexahydrodifenidol (M1 pA2=7.5 vs. M2 pIC50=5.7 in rat superior cervical ganglion; ~63-fold M1 preference) makes it the antagonist of choice for isolating M1- or M3-mediated contractile or electrophysiological responses in isolated tissue preparations such as guinea pig ileum, trachea, or urinary bladder . Using hexahydrodifenidol rather than pirenzepine provides superior M3 coverage, which is essential for tissues where M3 receptors predominate functionally.

CNS Receptor Occupancy and Behavioral Pharmacology Studies Requiring M1/M4-Preferring Antagonism

For studies investigating the role of central M1 and M4 receptors in cognition, locomotion, or dopaminergic signaling, enantiopure (R)-hexahydrodifenidol offers a 125–160-fold potency advantage over the (S)-distomer at these subtypes . This high stereochemical specificity allows lower administered doses to achieve sufficient CNS receptor occupancy, minimizing peripheral side effects mediated by M2/M3 blockade. Procurement of the racemate would necessitate approximately twice the dose for equivalent M1/M4 occupancy, increasing off-target risk.

Structure-Activity Relationship (SAR) Studies on Muscarinic Antagonist Pharmacophores

Hexahydrodifenidol is the parent scaffold for a series of analogs (hexahydro-sila-difenidol, difenidol, dicyclidol, p-fluoro-hexahydro-sila-difenidol) whose comparative pharmacology has been systematically mapped . The availability of quantitative affinity loss data (4- to 80-fold) upon phenyl or cyclohexyl deletion provides a foundational SAR dataset for medicinal chemistry programs targeting selective muscarinic antagonists. Procuring hexahydrodifenidol as the reference compound enables direct benchmarking of newly synthesized analogs in identical assay conditions.

Quote Request

Request a Quote for Hexahydrodifenidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.